molecular formula C12H10I2Sn B3335853 Diiodo(diphenyl)stannane CAS No. 14532-06-0

Diiodo(diphenyl)stannane

Cat. No.: B3335853
CAS No.: 14532-06-0
M. Wt: 526.73 g/mol
InChI Key: FPXDFNHYWPHJOJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodo(diphenyl)stannane is an organotin compound characterized by the presence of two iodine atoms and two phenyl groups attached to a tin atom. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodo(diphenyl)stannane can be synthesized through various methods. One common approach involves the reaction of diphenyltin dichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diiodo(diphenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and phosphines. Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can also be employed depending on the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield diphenylstannane derivatives with different functional groups, while oxidation or reduction reactions can produce various organotin oxides or hydrides .

Scientific Research Applications

Diiodo(diphenyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism by which diiodo(diphenyl)stannane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of iodine and phenyl groups attached to the tin atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .

Properties

IUPAC Name

diiodo(diphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2HI.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXDFNHYWPHJOJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10I2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392433
Record name diiodo(diphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14532-06-0
Record name diiodo(diphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodo(diphenyl)stannane
Reactant of Route 2
Diiodo(diphenyl)stannane
Reactant of Route 3
Diiodo(diphenyl)stannane
Reactant of Route 4
Diiodo(diphenyl)stannane
Reactant of Route 5
Diiodo(diphenyl)stannane
Reactant of Route 6
Diiodo(diphenyl)stannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.